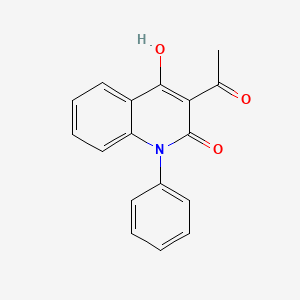

3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone

Descripción

3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone (CAS: 54289-77-9) is a quinolinone derivative characterized by a 2-quinolinone core substituted with an acetyl group at position 3, a hydroxyl group at position 4, and a phenyl ring at position 1 . This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry and material science. Its structural features, such as hydrogen-bonding capability (via the 4-hydroxy group) and π-π interactions (via the phenyl substituent), make it a promising candidate for drug discovery and fine chemical synthesis.

Propiedades

IUPAC Name |

3-acetyl-4-hydroxy-1-phenylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11(19)15-16(20)13-9-5-6-10-14(13)18(17(15)21)12-7-3-2-4-8-12/h2-10,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDKBYHTAMXNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54289-77-9 | |

| Record name | 3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54289-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone typically involves the condensation of an appropriate aniline derivative with an acetylating agent under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of quinolinone derivatives with altered functional groups.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the acetyl group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinolinone core are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (aqueous or organic).

Major Products Formed:

Oxidation: Quinolinone derivatives with altered functional groups.

Reduction: Reduced forms of the acetyl group, such as alcohols.

Substitution: Substituted quinolinone derivatives with new functional groups.

Aplicaciones Científicas De Investigación

3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in assays to study enzyme interactions and cellular responses.

Medicine: Explored for its therapeutic potential in drug development. Its derivatives are studied for their pharmacological effects and potential as lead compounds in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its chemical properties make it suitable for various applications in material science.

Mecanismo De Acción

The mechanism of action of 3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparación Con Compuestos Similares

The following analysis compares 3-acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone with structurally analogous quinolinone derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and biological activities.

Structural Variations

Key Insights :

- Position 1 : The phenyl group in the target compound enhances aromatic stacking compared to methyl or ethyl substituents in .

- Position 3 : Acetyl groups (target compound and ) improve electrophilicity, while bulkier substituents (e.g., pyrimidinyl carbonyl in ) may hinder membrane permeability.

Key Insights :

- The target compound’s synthesis may parallel methods for acetyl-substituted quinolinones (e.g., ), involving Friedel-Crafts acylation or condensation reactions.

- Higher yields (e.g., 77% for compound 23 ) are achieved with shorter reaction times and polar solvents like DMF.

Physicochemical Properties

Key Insights :

- The phenyl group in the target compound may lower solubility compared to methyl analogs due to increased hydrophobicity.

- Halogenated derivatives () exhibit distinct NMR shifts (e.g., δ 8.18 for H-5 diazepine in ).

Key Insights :

- The target compound’s acetyl and hydroxy groups may synergize for antimicrobial activity, as seen in related 4-hydroxyquinolinones .

Actividad Biológica

3-Acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone is a synthetic compound belonging to the quinolinone class, characterized by its unique chemical structure that includes an acetyl group and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features:

- An acetyl group at the 3-position.

- A hydroxyl group at the 4-position.

- A phenyl group enhancing its biological activity potential.

Antimicrobial Activity

Research indicates that derivatives of 4-hydroxyquinolinones, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also possess similar capabilities .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through various assays. For instance, derivatives synthesized from the quinolinone scaffold exhibited potent lipoxygenase (LOX) inhibitory activity, with some compounds showing an IC50 value as low as 10 μM. This suggests a strong potential for anti-inflammatory applications .

Table 1: Inhibitory Activity of Quinolinone Derivatives

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| 3h | 10 | LOX Inhibition |

| 3g | 27.5 | LOX Inhibition |

| 11e | 52 | LOX Inhibition |

Antioxidant Properties

In addition to their anti-inflammatory effects, quinolinone derivatives have demonstrated antioxidant activities. For example, certain derivatives achieved 100% inhibition of lipid peroxidation and significant scavenging abilities against hydroxyl radicals and ABTS radical cations .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated using various cancer cell lines. A study involving cardiomyocytes indicated that while many derivatives exhibited cytotoxicity, certain compounds maintained higher cell viability rates, suggesting selective toxicity towards cancer cells .

Table 2: Cytotoxicity Data on Selected Compounds

| Compound | Cell Line | Viability (%) |

|---|---|---|

| 4b | H9c2 Cardiomyocytes | >40 |

| 6a | J774 Macrophages | >40 |

While specific mechanisms for this compound remain under investigation, it is hypothesized that its biological activities may be attributed to the modulation of oxidative stress pathways and the inhibition of key enzymes involved in inflammatory processes .

Case Studies

Several studies have explored the synthesis and biological evaluation of quinolinone derivatives:

- Synthesis of Carboxamide Derivatives : A study synthesized carboxamide derivatives from the quinolinone framework, revealing their multi-target potential in inhibiting LOX and demonstrating antioxidant properties .

- Cardioprotective Effects : Research on cardiomyocytes indicated that certain derivatives could protect against doxorubicin-induced toxicity while maintaining low cytotoxicity levels in immune cells .

Q & A

Q. What synthetic methodologies are effective for preparing 3-acetyl-4-hydroxy-1-phenyl-2(1H)-quinolinone and its analogs?

The synthesis of quinolinone derivatives often involves cyclization and functionalization steps. For example, 4-hydroxyquinolin-2(1H)-one analogs can be synthesized via condensation reactions between carboxaldehydes and diamines in absolute ethanol under reflux, followed by crystallization from polar solvents like DMF . Key steps include:

- Reagent selection : Use of LiAlH₄ for reductions and SOCl₂ for chlorination in THF/CHCl₃ systems .

- Optimization : Heating at reflux for 15–30 minutes to achieve high yields (~77%) .

- Functionalization : Acetylation at the 3-position can be performed using acetylating agents under controlled conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

- ¹H NMR : Look for characteristic signals, such as a singlet for the acetyl group (δ ~2.5 ppm), aromatic protons (δ ~6.9–8.2 ppm), and exchangeable hydroxyl (OH) or NH protons (δ ~5.8–6.0 ppm) .

- IR : Key peaks include O–H stretching (~3447 cm⁻¹), C=O (quinolinone, ~1663 cm⁻¹), and conjugated C=O (hydrogen-bonded, ~1625 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns (e.g., loss of CO or acetyl groups) confirm the core structure .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- In vitro receptor binding : Test affinity for sigma receptors via competitive inhibition assays using radiolabeled ligands like [³H]DTG .

- Antidepressant-like activity : Forced-swimming tests in mice to measure immobility time reduction at doses of 1–10 mg/kg .

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

SAR studies highlight critical substituents:

- Phenyl group at N1 : Enhances sigma receptor binding; substitution with electron-withdrawing groups (e.g., Cl) improves potency .

- Acetyl group at C3 : Stabilizes the quinolinone core and modulates electron density for receptor interactions .

- Hydroxyl group at C4 : Essential for hydrogen bonding with targets; methylation or substitution reduces activity .

- Methodology : Synthesize analogs with systematic substitutions and compare IC₅₀ values in receptor binding or enzymatic assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for quinolinone derivatives?

- Cross-validation : Compare results across multiple assays (e.g., receptor binding vs. behavioral tests) to confirm mechanism specificity .

- Dose-response profiling : Test compounds at 1–100 mg/kg to identify biphasic effects or off-target interactions .

- Computational modeling : Use DFT calculations to rationalize fragmentation patterns in mass spectrometry or predict binding conformations .

Q. How can the pharmacokinetic properties (e.g., bioavailability, metabolism) of this compound be studied?

Q. What advanced techniques characterize sigma receptor agonism/antagonism in quinolinone derivatives?

- Radioligand displacement assays : Compete with [³H]DTG in rat brain membranes to determine Kᵢ values .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., CHO cells expressing sigma receptors) .

- Behavioral antagonism : Pre-treat animals with sigma antagonists (e.g., BMY14802) to reverse compound effects in coma recovery or forced-swimming tests .

Q. How do substituents on the phenyl ring (e.g., Cl, OCH₃) influence sigma receptor selectivity?

- Meta-substitution : 3-Chlorophenyl derivatives (e.g., 34b in ) show higher sigma receptor affinity than para-substituted analogs.

- Electron-donating groups : Methoxy groups reduce binding due to steric hindrance or altered electron density .

- Synthetic approach : Introduce substituents via Suzuki coupling or nucleophilic aromatic substitution .

Methodological Considerations

- Contradictory data : Discrepancies in biological activity may arise from assay conditions (e.g., reagent gas pressure in CI-MS) or species-specific responses .

- Stereochemical effects : Chiral centers in dihydroquinolinones (e.g., 3S*,4R* vs. 3R*,4R*) require enantioselective synthesis and HPLC resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.